Chebulagic acid

Antiviral HSV-1 Viral entry inhibition

Researchers requiring a structurally defined GAG-competitive viral entry inhibitor often encounter misidentified ellagitannins lacking validated antiviral activity. Chebulagic acid is uniquely distinguished by its chebuloyl/HHDP substitution pattern and demonstrated GAG-competitive mechanism across six viral systems. • Broad-spectrum antiviral tool: documented inhibitory activity against HSV-1 (IC50 0.68 µM), HSV-2 (IC50 1.41 µM), HCMV (IC50 24.91 µM), HCV, DENV, and MeV. • GAG selectivity validated: >100-fold selectivity over GAG-independent VSV (IC50 >100 µM), providing built-in negative control. • Structurally distinct: not interchangeable with tellimagrandin II, corilagin, or chebulinic acid. Supplied ≥98% HPLC with CoA.

Molecular Formula C41H30O27
Molecular Weight 954.7 g/mol
Cat. No. B1212293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChebulagic acid
Synonymschebulagic acid
Molecular FormulaC41H30O27
Molecular Weight954.7 g/mol
Structural Identifiers
SMILESC1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O
InChIInChI=1S/C41H30O27/c42-13-1-8(2-14(43)24(13)49)35(56)68-41-34-33-31(64-39(60)12(6-19(47)48)22-23-11(38(59)67-34)5-17(46)27(52)32(23)65-40(61)30(22)55)18(63-41)7-62-36(57)9-3-15(44)25(50)28(53)20(9)21-10(37(58)66-33)4-16(45)26(51)29(21)54/h1-5,12,18,22,30-31,33-34,41-46,49-55H,6-7H2,(H,47,48)/t12-,18+,22-,30-,31+,33-,34+,41-/m0/s1
InChIKeyHGJXAVROWQLCTP-YABCKIEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chebulagic Acid for Research and Procurement: A Potent Hydrolyzable Ellagitannin with Broad-Spectrum Antiviral Activity


Chebulagic acid (CAS 23094-71-5; synonym: chebulagic acid) is a hydrolyzable ellagitannin with molecular formula C41H30O27 and molecular weight 954.7 g/mol [1]. It occurs naturally in the fruits of Terminalia chebula (black myrobalan) and related species of the Combretaceae family. Chebulagic acid is an ellagitannin—a class of polyphenolic compounds characterized by hexahydroxydiphenoyl (HHDP) groups esterified to a glucose core that undergo lactonization to form ellagic acid upon hydrolysis. The compound has garnered research interest for its antiviral, antibacterial, and anti-inflammatory properties, particularly its ability to inhibit viral entry via glycosaminoglycan (GAG)-competitive mechanisms [1].

GAG-dependent viral entry inhibitor tool compound
Structurally defined ellagitannin with chebuloyl/HHDP substitution
Supports broad-spectrum antiviral entry screening across multiple viral families

Why Generic Ellagitannins Cannot Substitute Chebulagic Acid: Structural Determinants of Target Engagement


Ellagitannins are not interchangeable reagents. Chebulagic acid possesses a unique combination of a chebuloyl group at O-2/O-4 and an HHDP group at O-3/O-6 of the glucopyranose core, which distinguishes it from close structural analogs such as chebulinic acid (lacking the HHDP moiety), tellimagrandin II (an HHDP-containing ellagitannin with different galloyl substitution pattern), and punicalagin (an HHDP-containing ellagitannin with gallagic acid-derived units) [1]. This structural distinction translates into functional divergence: while both chebulagic acid and tellimagrandin II inhibit fungal plasma membrane H+-ATPase [2], only chebulagic acid has been demonstrated to inhibit viral entry through specific GAG-competitive binding with quantifiable IC50 values across multiple viral systems [1]. Procurement of generic 'ellagitannin' or structurally similar but functionally distinct analogs such as tellimagrandin II or corilagin will not recapitulate the viral entry inhibition profile documented for chebulagic acid [1].

Chebulinic acid Lacks the HHDP moiety; viral entry inhibition profile may not transfer.
Tellimagrandin II No documented broad-spectrum antiviral entry inhibition; substitution may shift assay response.
Punicalagin Different GAG-competitive potency profile; direct replacement may not recapitulate reported IC₅₀ values.

Quantitative Evidence for Chebulagic Acid Differentiation: Head-to-Head and Cross-Study Comparative Data


HSV-1 Entry Inhibition: Chebulagic Acid vs. Punicalagin and Vehicle Control

Chebulagic acid demonstrates concentration-dependent inhibition of HSV-1 entry with IC50 values comparable to or exceeding those of punicalagin, another ellagitannin evaluated in the same study. Both compounds act via GAG-competitive binding, but chebulagic acid exhibits a distinct dose-response profile across different viral strains [1].

HSV-1 Entry Inhibition
Head-to-head
IC₅₀ 0.68 µM vs Punicalagin 1.35 µM
Reported ~2-fold lower IC₅₀ in same assay
Vero cells, HSV-1 KOS, β-galactosidase reporter
Antiviral HSV-1 Viral entry inhibition

Broad-Spectrum Antiviral Entry Inhibition: Chebulagic Acid Across Multiple Viruses

Chebulagic acid demonstrates consistent inhibitory activity against multiple clinically relevant viruses including HSV-1, HSV-2, human cytomegalovirus (HCMV), hepatitis C virus (HCV), dengue virus (DENV), and measles virus (MeV) in cell-based entry assays [1][2]. No comparator ellagitannin has demonstrated equivalent breadth of viral entry inhibition in published literature.

Broad-Spectrum Entry
Class-level
IC₅₀ range 0.68–24.91 µM across 6 viruses
Reported inhibitory breadth across multiple viral families
Tellimagrandin II lacks comparable breadth
Antiviral Broad-spectrum Viral entry

HSV-2 Entry Inhibition: Chebulagic Acid Outperforms Punicalagin

Chebulagic acid exhibits superior potency against HSV-2 entry compared to punicalagin, with an IC50 value approximately 3-fold lower. Both compounds were evaluated in parallel under identical assay conditions [1].

HSV-2 Entry Inhibition
Head-to-head
IC₅₀ 1.41 µM vs Punicalagin 4.12 µM
Reported ~2.9-fold lower IC₅₀ under same conditions
HSV-2 G strain, β-galactosidase assay
Antiviral HSV-2 Genital herpes

HCMV Entry Inhibition: Chebulagic Acid vs. Punicalagin and Heparin

Chebulagic acid inhibits human cytomegalovirus (HCMV) entry with an IC50 value comparable to the known GAG-competitive inhibitor heparin, and with potency intermediate between punicalagin and heparin in the same assay system [1].

HCMV Entry Inhibition
Head-to-head
IC₅₀ 24.91 µM vs Punicalagin 57.18 µM, Heparin 14.83 µg/mL
Reported potency intermediate between punicalagin and heparin
HCMV AD169-GFP, MRC-5 fibroblasts
Antiviral HCMV Cytomegalovirus

Fungal Plasma Membrane H+-ATPase Inhibition: Chebulagic Acid Comparable to Tellimagrandin II

Both chebulagic acid and tellimagrandin II are potent inhibitors of fungal plasma membrane H+-ATPase, with comparable IC50 values determined from the same study [1]. This provides a benchmark for cross-compound potency comparison in a non-viral assay system.

Fungal H⁺-ATPase
Cross-study
IC₅₀ 8.9 µM vs Tellimagrandin II 10.2 µM
Comparable inhibitory activity in enzyme assay
S. cerevisiae membrane ATPase assay
Antifungal Membrane ATPase Enzyme inhibition

Selectivity Profile: Chebulagic Acid Does Not Inhibit Non-GAG-Dependent Viral Entry

Chebulagic acid shows no inhibitory activity against vesicular stomatitis virus (VSV) entry, confirming that its antiviral mechanism is specific to GAG-dependent viral entry pathways. This negative control result validates the compound's selectivity and distinguishes it from broad-spectrum cytotoxic agents [1].

VSV Selectivity Control
Reported
IC₅₀ >100 µM (>147-fold vs HSV-1)
No inhibition of GAG-independent VSV entry
Confirms GAG-competitive mechanism selectivity
Antiviral selectivity GAG-dependent entry Vesicular stomatitis virus

Chebulagic Acid: Validated Research and Procurement Application Scenarios


HSV-1 and HSV-2 Entry Mechanism Studies Requiring GAG-Competitive Tool Compound

Researchers investigating herpes simplex virus entry mechanisms can use chebulagic acid as a defined GAG-competitive inhibitor tool compound. Based on direct head-to-head comparison data, chebulagic acid provides IC50 values of 0.68 µM (HSV-1) and 1.41 µM (HSV-2), representing approximately 2-fold and 3-fold greater potency, respectively, than the alternative ellagitannin punicalagin under identical assay conditions [1]. The compound's demonstrated selectivity for GAG-dependent viruses (HSV-1/2 IC50 <2 µM) versus GAG-independent viruses (VSV IC50 >100 µM) provides a validated negative control for mechanistic studies [1].

Broad-Spectrum Antiviral Screening Programs Requiring Multi-Target Coverage

Chebulagic acid is the only ellagitannin with documented inhibitory activity against six distinct viral pathogens: HSV-1 (IC50 0.68 µM), HSV-2 (IC50 1.41 µM), HCMV (IC50 24.91 µM), HCV (IC50 13.5 µg/mL), DENV (IC50 18.6 µg/mL), and MeV (IC50 15.2 µg/mL) [1][2]. For antiviral screening programs that prioritize broad-spectrum coverage with a single well-characterized compound, chebulagic acid offers a defined chemical entity with quantifiable potency across multiple viral families, whereas tellimagrandin II lacks documented activity against HCMV, HCV, DENV, or MeV .

Fungal H+-ATPase Inhibitor Studies with Cross-Compound Benchmarking

Investigators studying fungal plasma membrane H+-ATPase as an antifungal target can select chebulagic acid as an inhibitor tool with an IC50 of 8.9 µM against S. cerevisiae PM H+-ATPase [3]. This potency is comparable to tellimagrandin II (IC50 10.2 µM) in the same assay system, enabling researchers to benchmark results across compounds or select chebulagic acid when the additional antiviral characterization data are relevant to the research program [3].

HCMV Entry Studies Requiring Defined Small-Molecule GAG Antagonist

For HCMV entry inhibition research, chebulagic acid (IC50 24.91 µM) provides a small-molecule alternative to heparin (IC50 14.83 µg/mL) with defined structure and reproducible activity [1]. The 2.3-fold potency advantage over punicalagin (IC50 57.18 µM) in the same HCMV entry assay makes chebulagic acid the preferred ellagitannin for studies requiring maximal HCMV entry inhibition with minimal compound concentration [1].

Application
Selection Property
Validation Focus
HSV-1/2 entry mechanism studies
GAG-competitive ellagitannin tool compound
Entry inhibition potency and selectivity
Multi-virus antiviral screening
Broad-spectrum GAG-dependent entry inhibitor
Cross-virus inhibitory coverage
Fungal H⁺-ATPase target studies
H⁺-ATPase inhibitory activity benchmark
Comparable potency to tellimagrandin II
HCMV entry inhibition research
Small-molecule GAG antagonist
Activity relative to heparin and punicalagin

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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